molecular formula C11H7NO7S B11836013 8-sulfoquinoline-2,4-dicarboxylic Acid CAS No. 200506-10-1

8-sulfoquinoline-2,4-dicarboxylic Acid

Cat. No.: B11836013
CAS No.: 200506-10-1
M. Wt: 297.24 g/mol
InChI Key: DDNMJOPNGRPATA-UHFFFAOYSA-N
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Description

8-sulfoquinoline-2,4-dicarboxylic acid is a chemical compound with the molecular formula C11H7NO7S. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-sulfoquinoline-2,4-dicarboxylic acid typically involves the sulfonation of quinoline derivatives followed by carboxylation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonation and carboxylation processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

8-sulfoquinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups. These products can have different chemical and physical properties, making them useful for specific applications in research and industry .

Scientific Research Applications

8-sulfoquinoline-2,4-dicarboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-sulfoquinoline-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid and carboxylic acid groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-sulfoquinoline-2,4-dicarboxylic acid include other quinoline derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of both sulfonic acid and dicarboxylic acid groups.

Properties

CAS No.

200506-10-1

Molecular Formula

C11H7NO7S

Molecular Weight

297.24 g/mol

IUPAC Name

8-sulfoquinoline-2,4-dicarboxylic acid

InChI

InChI=1S/C11H7NO7S/c13-10(14)6-4-7(11(15)16)12-9-5(6)2-1-3-8(9)20(17,18)19/h1-4H,(H,13,14)(H,15,16)(H,17,18,19)

InChI Key

DDNMJOPNGRPATA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)N=C(C=C2C(=O)O)C(=O)O

Origin of Product

United States

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